molecular formula C18H24N2O2 B13675663 1,2-Bis(4-ethoxyphenyl)ethane-1,2-diamine

1,2-Bis(4-ethoxyphenyl)ethane-1,2-diamine

Cat. No.: B13675663
M. Wt: 300.4 g/mol
InChI Key: LYXPMYRRXQDPSA-UHFFFAOYSA-N
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Description

1,2-Bis(4-ethoxyphenyl)-1,2-ethanediamine is an organic compound that belongs to the class of diarylethylenediamines This compound is characterized by the presence of two ethoxyphenyl groups attached to an ethanediamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(4-ethoxyphenyl)-1,2-ethanediamine typically involves the reaction of 4-ethoxyaniline with glyoxal in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired ethanediamine derivative. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

In an industrial setting, the production of 1,2-Bis(4-ethoxyphenyl)-1,2-ethanediamine may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(4-ethoxyphenyl)-1,2-ethanediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Bromination with bromine in the presence of iron(III) bromide.

Major Products Formed

    Oxidation: Quinone derivatives

    Reduction: Amine derivatives

    Substitution: Halogenated phenyl derivatives

Scientific Research Applications

1,2-Bis(4-ethoxyphenyl)-1,2-ethanediamine has found applications in various scientific research fields:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 1,2-Bis(4-ethoxyphenyl)-1,2-ethanediamine involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes, inhibiting their activity. It may also interact with cellular receptors, modulating signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Bis(4-methoxyphenyl)-1,2-ethanediamine
  • 1,2-Bis(4-chlorophenyl)-1,2-ethanediamine
  • 1,2-Bis(4-bromophenyl)-1,2-ethanediamine

Uniqueness

1,2-Bis(4-ethoxyphenyl)-1,2-ethanediamine is unique due to the presence of ethoxy groups, which can influence its solubility, reactivity, and interaction with biological targets. The ethoxy groups can also affect the compound’s electronic properties, making it distinct from its methoxy, chloro, and bromo analogs.

Properties

Molecular Formula

C18H24N2O2

Molecular Weight

300.4 g/mol

IUPAC Name

1,2-bis(4-ethoxyphenyl)ethane-1,2-diamine

InChI

InChI=1S/C18H24N2O2/c1-3-21-15-9-5-13(6-10-15)17(19)18(20)14-7-11-16(12-8-14)22-4-2/h5-12,17-18H,3-4,19-20H2,1-2H3

InChI Key

LYXPMYRRXQDPSA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(C(C2=CC=C(C=C2)OCC)N)N

Origin of Product

United States

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